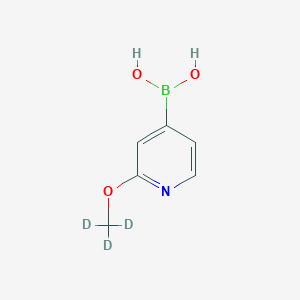
AS-604850
Übersicht
Beschreibung
AS-604850 ist ein selektiver und ATP-kompetitiver Inhibitor der Phosphoinositid-3-Kinase-Gamma (PI3Kγ). Es zeigt eine hohe Selektivität für PI3Kγ gegenüber anderen Isoformen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht. Die Verbindung hat einen IC50-Wert von 0,25 μM für PI3Kγ und zeigt über 30-fache Selektivität für PI3Kδ und PI3Kβ sowie 18-fache Selektivität gegenüber PI3Kα .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 2,2-Difluorbenzo[d][1,3]dioxol-5-carbaldehyd mit Thiazolidin-2,4-dion in Gegenwart einer Base. Die Reaktion findet typischerweise unter milden Bedingungen statt, und das Produkt wird mit Standard-Chromatographietechniken gereinigt .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, folgt die Synthese im Allgemeinen den gleichen Prinzipien wie die Laborpräparation. Der Prozess beinhaltet die Skalierung der Reaktion und die Optimierung der Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion kann auch zusätzliche Schritte zur Reinigung und Qualitätskontrolle umfassen, um die behördlichen Standards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
AS-604850 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen umfassen:
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf PI3Kγ abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv PI3Kγ hemmt, ein Schlüsselenzym, das an verschiedenen intrazellulären Signalwegen beteiligt ist. Die Verbindung bindet an die ATP-Bindungsstelle von PI3Kγ und verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen wie der Proteinkinase B (PKB/Akt). Diese Hemmung stört Signalwege, die das Zellwachstum, -überleben und -migration regulieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AS-604850 involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction typically occurs under mild conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction and optimizing conditions to ensure high yield and purity. Industrial production may also involve additional steps for purification and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Reaktionstypen
AS-604850 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Thiazolidin-2,4-dion-Einheit. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Amidderivate ergeben, während Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen können .
Wirkmechanismus
AS-604850 exerts its effects by selectively inhibiting PI3Kγ, a key enzyme involved in various intracellular signaling pathways. The compound binds to the ATP-binding site of PI3Kγ, preventing the phosphorylation of downstream targets such as protein kinase B (PKB/Akt). This inhibition disrupts signaling pathways that regulate cell growth, survival, and migration .
Vergleich Mit ähnlichen Verbindungen
AS-604850 ist einzigartig in seiner hohen Selektivität für PI3Kγ im Vergleich zu anderen Isoformen. Ähnliche Verbindungen umfassen:
AS-605240: Ein weiterer selektiver PI3Kγ-Inhibitor mit ähnlichen Selektivitätsprofilen.
TG 100713: Ein Pan-PI3K-Inhibitor, der mehrere PI3K-Isoformen angreift.
Buparlisib (BKM120): Ein oral verfügbares Inhibitoren von Pan-Klasse I PI3K.
Vistusertib (AZD2014): Ein Inhibitor des Säugetier-Zielproteins von Rapamycin (mTOR) mit potenzieller antineoplastischer Aktivität.
This compound zeichnet sich durch seine höhere Selektivität für PI3Kγ aus, was es zu einer bevorzugten Wahl für Studien macht, die speziell auf diese Isoform abzielen .
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLVNYDXMUGOFI-YWEYNIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C\3/C(=O)NC(=O)S3)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018069 | |
| Record name | (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287781-75-2, 648449-76-7 | |
| Record name | (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B7899879.png)
![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)

